

A Comparative Guide to the Toxicity of Thiodipropionate Esters

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Compound of Interest

Compound Name: *Dimyristyl thiodipropionate*

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This guide provides a comparative overview of the toxicity profiles of various thiodipropionate esters, compounds commonly used as antioxidants in cosmetics and food products. The information is compiled from safety assessments and toxicological studies to assist in the evaluation and safe application of these substances.

Quantitative Toxicity Data

The following table summarizes the available acute toxicity data for thiodipropionic acid and its esters. The data is primarily derived from studies on dilauryl thiodipropionate (DLTDP), with the understanding that these findings are often extrapolated to other dialkyl esters such as dicetyl, dimyristyl, distearyl, and ditridecyl thiodipropionate.[\[1\]](#)[\[2\]](#)

Compound	Test Species	Route of Administration	LD50 (mg/kg bw)
Thiodipropionic Acid (TDPA)	Mouse	Oral	2000[3]
Mouse	Intraperitoneal		250[3]
Mouse	Intravenous		175[3]
Rat	Oral		3000[3][4]
Rat	Intraperitoneal		500[3]
Dilauryl Thiodipropionate (DLTDP)	Mouse	Oral	> 2000[3][5]
Mouse	Intraperitoneal		> 2000[3][5]
Rat	Oral		> 2500[3][5]
Distearyl Thiodipropionate (DSTDTP)	Mouse	Oral	> 2000[3]
Mouse	Intraperitoneal		> 2000[3]
Rat	Oral		> 2500[3]

Summary of Findings: Based on the Hodge and Sterner classification scheme, thiodipropionic acid (TDPA) and its dilauryl ester (DLTDP) are considered slightly toxic when administered orally to mice and rats.[6] Intraperitoneal administration of TDPA showed moderate toxicity in rats, while DLTDP was slightly toxic via this route.[6] Intravenous administration of TDPA in mice also indicated moderate toxicity.[6] Overall, single-dose acute studies, along with subchronic and chronic repeated-dose oral studies, do not indicate significant toxicity for these compounds.[1][2]

Experimental Protocols

The following are detailed methodologies for key toxicological experiments typically cited in the safety assessment of thiodipropionate esters. These protocols are based on standardized guidelines to ensure reproducibility and reliability of the data.

1. Acute Oral Toxicity Study (LD50)

- Objective: To determine the median lethal dose (LD50) of a substance after a single oral administration.
- Test Animals: Typically, young adult rats (e.g., Wistar or Sprague-Dawley strains) of a single sex, or both sexes if significant differences are expected.
- Procedure:
 - Animals are fasted overnight prior to dosing.
 - The test substance is administered in a single dose by gavage using a stomach tube. The substance is usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
 - Several dose levels are used with a sufficient number of animals per group (e.g., 5-10).
 - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for a period of 14 days.
 - A gross necropsy is performed on all animals at the end of the observation period.
 - The LD50 is calculated using appropriate statistical methods.

2. Dermal Irritation/Corrosion Study

- Objective: To assess the potential of a substance to cause irritation or corrosion to the skin.
- Test Animals: Albino rabbits are commonly used.
- Procedure:
 - A small area of the animal's back is clipped free of fur.

- A measured amount of the test substance (e.g., 0.5 g or 0.5 mL) is applied to the clipped skin and covered with a gauze patch.
- The patch is left in place for a specified period, typically 4 hours.
- After the exposure period, the patch is removed, and the skin is cleaned.
- The skin is observed and scored for erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
- The mean scores for erythema and edema are used to classify the substance's irritation potential.

3. Eye Irritation/Corrosion Study

- Objective: To determine the potential of a substance to cause irritation or corrosion to the eyes.
- Test Animals: Albino rabbits are the standard model.
- Procedure:
 - A small amount of the test substance (e.g., 0.1 mL or 0.1 g) is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.
 - The eyes are not washed after instillation.
 - The eyes are examined and scored for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after application.
 - The scores are used to determine the irritation level of the substance.

4. Genotoxicity: Bacterial Reverse Mutation Assay (Ames Test)

- Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.
- Procedure:

- Several strains of bacteria that are auxotrophic for a specific amino acid (e.g., histidine for *Salmonella*) are used.
- The bacteria are exposed to the test substance at various concentrations, both with and without an external metabolic activation system (e.g., S9 mix from rat liver).
- The treated bacteria are plated on a minimal agar medium lacking the specific amino acid.
- The plates are incubated for 48-72 hours.
- The number of revertant colonies (colonies that have mutated back to being able to synthesize the amino acid) is counted.
- A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control. Genotoxicity studies for thiodipropionic acid and DLTDP have been reported as negative.[\[1\]](#)[\[7\]](#)

Metabolic Pathway of Thiodipropionate Esters

Ingested dialkyl thiodipropionate esters, such as DLTDP, are metabolized and excreted in the urine primarily as thiodipropionic acid (TDPA).[\[1\]](#)[\[2\]](#) This metabolic process is a key consideration in the toxicological assessment of these esters.

Metabolic Pathway of DLTDP

Dilauryl Thiodipropionate (DLTDP)
(Ingested)

Hydrolysis

Metabolism in the body

Thiodipropionic Acid (TDPA)

Urinary Excretion

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Caption: Metabolism of Dilauryl Thiodipropionate to Thiodipropionic Acid.

Further Toxicological Profile

- Reproductive and Developmental Toxicity: Studies on TDPA in mice, rats, hamsters, and rabbits have shown no evidence of teratogenic or reproductive toxicant effects.[6][8]
- Irritation and Sensitization: Neither DLTDP nor TDPA were found to be irritating to animal skin or eyes, and they were not sensitizers.[1] Clinical testing in humans showed some evidence of irritation but no sensitization or photosensitization.[1][7]
- Carcinogenicity: Long-term feeding studies in rats with thiodipropionic acid, dilauryl thiodipropionate, and distearyl thiodipropionate did not show any discernible adverse effects on growth rate, mortality, or pathology.[3]

In conclusion, the available data suggests a low order of toxicity for thiodipropionate esters. The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products when formulated to be non-irritating.[\[1\]](#)

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